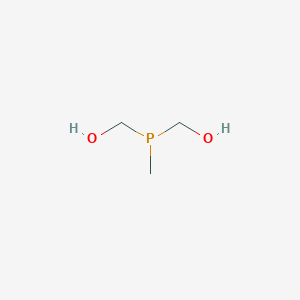

Methylbis(hydroxymethyl)phosphine

Description

Structure

3D Structure

Properties

CAS No. |

5958-52-1 |

|---|---|

Molecular Formula |

C3H9O2P |

Molecular Weight |

108.08 g/mol |

IUPAC Name |

[hydroxymethyl(methyl)phosphanyl]methanol |

InChI |

InChI=1S/C3H9O2P/c1-6(2-4)3-5/h4-5H,2-3H2,1H3 |

InChI Key |

WFFKVKZKYNJGCV-UHFFFAOYSA-N |

Canonical SMILES |

CP(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Methylbis Hydroxymethyl Phosphine

Strategies for the Preparation of Hydroxymethylphosphines

The preparation of hydroxymethylphosphines primarily involves two major strategies: the direct reaction of phosphine (B1218219) gas with formaldehyde (B43269) and the derivatization of pre-formed phosphonium (B103445) salts. These methods provide the foundational molecules for more complex phosphine structures.

Approaches from Phosphine Gas and Formaldehyde Reactions

The direct reaction between phosphine (PH₃) and formaldehyde (CH₂O) is a primary industrial route to key organophosphorus compounds. researchgate.netchempedia.info These reactions, typically conducted in an aqueous medium, can yield different products depending on the conditions. When performed in the presence of a corresponding acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the reaction quantitatively produces tetrakis(hydroxymethyl)phosphonium (B1206150) salts (THP salts), such as tetrakis(hydroxymethyl)phosphonium chloride (THPC) or sulfate (B86663) (THPS). researchgate.netresearchgate.netwikipedia.orgatamanchemicals.com The general reaction to form THPC is:

PH₃ + 4H₂C=O + HCl → [P(CH₂OH)₄]Cl wikipedia.org

The synthesis of tris(hydroxymethyl)phosphine (B1196123) (THP), a tertiary phosphine, directly from phosphine and formaldehyde is more complex. It requires either high pressure and temperature or the use of a metal catalyst. researchgate.net A significant challenge with the high-temperature synthesis is the potential for THP to rearrange into bis(hydroxymethyl)methylphosphine oxide. researchgate.net

Derivatization from Phosphonium Salts

A more convenient and controllable method for obtaining hydroxymethylphosphines involves the chemical modification of stable phosphonium salt precursors.

Tetrakis(hydroxymethyl)phosphonium salts, particularly the chloride (THPC) and sulfate (THPS), are highly accessible, air-stable, and water-soluble organophosphorus compounds. researchgate.netresearchgate.net They are produced commercially in high yields from the reaction of phosphine and formaldehyde in the presence of an acid, making them ideal starting materials for further synthesis. researchgate.netnih.gov These salts serve as stable donors of tris(hydroxymethyl)phosphine (THP) for subsequent reactions. researchgate.net

Tris(hydroxymethyl)phosphine (THP) can be readily generated from THP salts through neutralization or alkaline cleavage. The treatment of an aqueous solution of THPC with a base, such as sodium hydroxide (B78521) (NaOH), results in the formation of THP, along with water, formaldehyde, and the corresponding salt. wikipedia.org

[P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + NaCl wikipedia.org

This process requires careful control of pH to manage the equilibrium between the phosphonium salt and the resulting tertiary phosphine. researchgate.net The cleavage of tetraalkylphosphonium salts is a known reaction, where the hydroxide ion acts as a nucleophile. scite.ai This strategy provides a practical route to THP, which can then be used as an intermediate for other phosphine derivatives.

Specific Routes to Methylbis(hydroxymethyl)phosphine as an Intermediate

A direct synthetic route to this compound involves the reaction of a THP salt with a methylating agent. One documented method uses tetrakis(hydroxymethyl)phosphonium chloride as the starting material, which is reacted with methyl iodide in the presence of triethylamine (B128534). This reaction proceeds over several hours to yield the target compound, [hydroxymethyl(methyl)phosphanyl]methanol, another name for this compound. lookchem.com

Table 1: Synthesis of this compound

| Precursor | Reagents | Product | Reference |

|---|

Synthesis of this compound Derivatives

This compound can serve as a precursor for various other organophosphorus compounds. A key reaction is its thermal rearrangement. When subjected to temperatures above 90°C, tertiary bis-(hydroxymethyl)-phosphines can undergo rearrangement to form tertiary (hydroxymethyl)-methylphosphine oxides. google.com For instance, tris(hydroxymethyl)phosphine (THP) itself is known to rearrange at high temperatures into bis(hydroxymethyl)methylphosphine oxide, demonstrating the tendency of these structures to form the more stable phosphine oxide. researchgate.net

This rearrangement highlights a pathway to phosphine oxide derivatives, which are a significant class of organophosphorus compounds with various applications.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₉O₂P |

| Exact Mass | 108.03 g/mol |

| Boiling Point | 218.6°C at 760 mmHg |

| Flash Point | 86°C |

| Vapor Pressure | 0.0265 mmHg at 25°C |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data sourced from LookChem lookchem.com

Table 3: Compound Names Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃H₉O₂P |

| Phosphine | PH₃ |

| Formaldehyde | CH₂O |

| Tris(hydroxymethyl)phosphine (THP) | P(CH₂OH)₃ |

| Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) | [P(CH₂OH)₄]Cl |

| Tetrakis(hydroxymethyl)phosphonium Sulfate (THPS) | [(CH₂OH)₄P]₂SO₄ |

| Bis(hydroxymethyl)methylphosphine oxide | CH₃P(O)(CH₂OH)₂ |

| Sodium Hydroxide | NaOH |

| Hydrochloric Acid | HCl |

| Sulfuric Acid | H₂SO₄ |

| Methyl Iodide | CH₃I |

Reactivity and Transformation Pathways of Methylbis Hydroxymethyl Phosphine

Intramolecular Rearrangements and Isomerization Processes

Methylbis(hydroxymethyl)phosphine undergoes a notable thermal rearrangement to its corresponding phosphine (B1218219) oxide. This transformation typically occurs at elevated temperatures, generally between 180–200°C. researchgate.net The reaction involves the elimination of a hydroxyl group and subsequent rearrangement to form the more thermodynamically stable P=O bond. researchgate.net This process is a key reaction for this class of compounds and can be a route to synthesizing chiral phosphine oxides. researchgate.net

For instance, the thermal rearrangement of similar bis(hydroxymethyl)phosphines has been shown to yield racemic P-chiral tertiary phosphine oxides. researchgate.net The resulting phosphine oxide of this compound exhibits greater thermal stability compared to the parent phosphine.

The mechanism of the thermal rearrangement of hydroxymethylphosphines, including this compound, has been a subject of scientific investigation. It is proposed that the reaction proceeds through the formation of a methylenephosphonium intermediate. researchgate.net This mechanism, sometimes referred to as the Valetdinov–Frank mechanism, involves the initial elimination of a hydroxyl group.

The subsequent steps are thought to involve the attack of the liberated hydroxyl anion on the phosphonium (B103445) center, leading to the formation of the phosphine oxide. researchgate.net This pathway is considered favorable due to the high stability of the resulting phosphine oxide. researchgate.net

Oxidation Reactions to Phosphine Oxides

The phosphorus atom in this compound is susceptible to oxidation, readily converting to the corresponding phosphine oxide. This oxidation can occur upon exposure to air, especially at elevated temperatures (above 100°C), leading to the formation of this compound oxide. The resulting phosphine oxide is a more stable compound.

The oxidation of related hydroxymethylphosphines, such as tris(hydroxymethyl)phosphine (B1196123) (THP), has been studied under various conditions. For example, aqueous solutions of THP are slowly oxidized to its oxide by air. researchgate.net In alkaline aqueous media, THP can even be oxidized by water, producing hydrogen gas. researchgate.net The rate of aerial oxidation of similar phosphines can be influenced by the pH of the medium. researchgate.net

| Reactant | Oxidizing Agent | Product | Conditions |

| This compound | Air | This compound oxide | >100°C |

| Tris(hydroxymethyl)phosphine | Air | Tris(hydroxymethyl)phosphine oxide | Aqueous solution, 50°C researchgate.net |

| Tris(hydroxymethyl)phosphine | Water | Tris(hydroxymethyl)phosphine oxide | Alkaline aqueous media researchgate.net |

Nucleophilic Reactivity and Derivatization Strategies

The phosphorus atom in this compound possesses a lone pair of electrons, making it a nucleophile. rsc.orgnih.govnih.gov This nucleophilicity allows it to react with various electrophiles, leading to the formation of a wide range of derivatives. Tertiary phosphines, in general, can undergo conjugate additions to activated carbon-carbon multiple bonds. rsc.orgnih.gov

While specific derivatization strategies for this compound are not extensively detailed in the provided results, the reactivity of the analogous tris(hydroxymethyl)phosphine (THP) provides insight. THP reacts with isocyanates, epoxides, and carboxylic acid derivatives. researchgate.net Halogenation of THP oxide leads to tris(halomethyl)phosphine oxides, which are useful synthons for further functionalization. researchgate.net These types of reactions suggest that this compound could be similarly derivatized to introduce new functional groups, leveraging its nucleophilic character.

Stability Considerations in Various Reaction Media

The stability of this compound is influenced by the reaction medium, particularly the pH. The related compound, tris(hydroxymethyl)phosphine (THP), demonstrates pH-dependent stability. THP is reported to be stable in a pH range of 7 to 8 for up to seven days. researchgate.net Outside of this range, it can undergo disproportionation and is more susceptible to aerial oxidation. researchgate.net

Coordination Chemistry and Ligand Design Principles

Electronic and Steric Properties of Hydroxymethylphosphine Ligands

The electronic and steric effects of phosphine (B1218219) ligands are critical determinants of the stability, reactivity, and catalytic activity of their metal complexes. researchgate.netmanchester.ac.uk These properties are not entirely independent, as changes in steric bulk can influence the electronic nature of the phosphorus lone pair and vice-versa. manchester.ac.uk

Tertiary phosphines (PR₃) function as ligands by donating the lone pair of electrons on the phosphorus atom to a metal center, forming a σ-bond. youtube.comyoutube.com The strength of this σ-donation is heavily influenced by the nature of the 'R' groups attached to the phosphorus. dalalinstitute.com Electron-donating groups, such as alkyls, increase the electron density on the phosphorus, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups, like halides or phenyl groups, decrease the ligand's basicity and σ-donor strength. dalalinstitute.comacs.org

In addition to σ-donation, phosphine ligands can act as π-acceptors. dalalinstitute.comwikipedia.org This π-acidity arises from the interaction between filled metal d-orbitals and empty σ* antibonding orbitals of the phosphorus-carbon bonds. dalalinstitute.comyoutube.com Ligands with electronegative substituents are generally stronger π-acceptors. dalalinstitute.com

Table 1: Tolman Electronic Parameter (TEP) for Selected Phosphine Ligands

| Ligand | TEP (ν(CO) in cm⁻¹) | σ-Donor Strength |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | Strongest |

| PMe₃ | 2064.1 | Strong |

| PPh₃ | 2068.9 | Moderate |

| P(OEt)₃ | 2076.3 | Weak |

| PCl₃ | 2097.0 | Weaker |

| PF₃ | 2110.8 | Weakest |

This table, adapted from literature data, illustrates how the electronic nature of substituents on the phosphorus atom affects the ligand's σ-donor strength. wikipedia.org A lower TEP value corresponds to a stronger σ-donor.

The steric bulk of a phosphine ligand is a crucial factor that affects the coordination number, geometry, and reactivity of the metal center. libretexts.orgwikipedia.org The most common metric for quantifying this property is the Tolman cone angle (θ). wikipedia.org It is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's outermost atoms. libretexts.orgwikipedia.org Ligands with large cone angles occupy more space in the metal's coordination sphere, which can promote dissociative mechanisms in catalysis and influence selectivity. youtube.comwikipedia.org

While the specific Tolman cone angle for methylbis(hydroxymethyl)phosphine is not widely reported, it can be estimated based on its structure. The cone angle is influenced by the size of the methyl and hydroxymethyl substituents.

The bite angle is a parameter used for chelating ligands, particularly diphosphines, and describes the P-M-P angle. youtube.comwikipedia.org While this compound is a monodentate ligand, it can be incorporated into larger, multidentate structures. In such cases, the geometry of the backbone connecting the phosphine units would determine the resulting bite angle, which is critical for the stability of the chelate ring. wikipedia.org Bite angles around 90° are often favored, while very large or very small angles can lead to instability. youtube.comwikipedia.org

Table 2: Representative Cone Angles for Common Phosphine Ligands

| Ligand | Cone Angle (θ) in degrees |

|---|---|

| PH₃ | 87 |

| PMe₃ | 118 |

| P(OMe)₃ | 107 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

This table provides context by showing the wide range of steric bulk among common phosphine ligands. wikipedia.org

Complexation with Transition Metals

This compound readily forms complexes with a variety of transition metals. wikipedia.orgnih.govmdpi.com The synthesis of these complexes often involves the reaction of a metal salt or a precursor complex with the phosphine ligand. wikipedia.orgmdpi.com

Primarily, this compound acts as a monodentate L-type ligand, coordinating to a single metal center through the lone pair on its phosphorus atom. academie-sciences.fr However, the presence of two hydroxymethyl groups introduces the potential for more complex binding behaviors. The oxygen atoms of the hydroxyl groups could potentially coordinate to a metal center, leading to a multidentate chelate structure, although this is less common for simple hydroxymethylphosphines compared to their functionalized derivatives. Furthermore, the ligand could act as a bridging ligand between two metal centers. Polydentate ligands containing the bis(hydroxymethyl)phosphine unit have been reported. researchgate.net

A key feature of this compound is its water solubility, imparted by the two polar hydroxymethyl (-CH₂OH) groups. This property is shared with the well-studied tris(hydroxymethyl)phosphine (B1196123) (THP). researchgate.net The ability to form water-soluble metal complexes is highly advantageous for applications in homogeneous catalysis, particularly in two-phase (aqueous/organic) systems. researchgate.netcapes.gov.br This allows for the easy separation of the water-soluble catalyst from the organic product phase, which is beneficial for product purity and catalyst recycling. researchgate.net The use of water-soluble phosphines like THP has been successful in industrial processes such as hydroformylation. scilit.com

The stability of metal complexes is influenced by both the electronic and steric properties of the ligands. The σ-donating ability of this compound contributes to the formation of stable metal-phosphorus bonds. Research into related hydroxymethylphosphines suggests that polydentate ligands incorporating the bis(hydroxymethyl)phosphine unit may exhibit enhanced oxidative stability. researchgate.net However, another study found little evidence for enhanced stability in simpler hydroxymethylphosphines and noted that their synthesis can generate closely related by-products. researchgate.net The air stability of similar phosphines, such as THP, has been shown to be pH-dependent. researchgate.net

The reactivity of metal complexes containing this compound is governed by the nature of the metal and the ligand's steric and electronic profile. The size and donor strength of the ligand can influence the rates and mechanisms of key catalytic steps, such as oxidative addition and reductive elimination. nih.gov For instance, the steric environment created by the ligand can control substrate access to the metal center, thereby directing the selectivity of a catalytic reaction. wikipedia.org

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₃H₉O₂P |

| Molecular Weight | 108.08 g/mol |

| CAS Number | 5958-52-1 |

| Boiling Point | 218.6 °C at 760 mmHg |

| Flash Point | 86 °C |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Data sourced from chemical databases. lookchem.com

Coordination with Early and Late Transition Metals (e.g., Rh, Ru, Pd, Pt, Ag, Cu, Au, Ir, Tc, Re)

Hydroxymethylphosphine ligands, including this compound, are notable for their water solubility and ability to form stable complexes with a variety of transition metals. tandfonline.comresearchgate.net Their utility in coordination chemistry stems from the presence of both a soft phosphine donor atom, which preferentially binds to softer late transition metals, and hard oxygen donor atoms in the hydroxymethyl groups. This dual character allows for versatile coordination modes. These ligands are capable of forming stable water-soluble complexes with several early and late transition metals, which is advantageous for applications in catalysis and medicine. researchgate.net

The coordination chemistry of these phosphines has been explored with a range of transition metals. For instance, water-soluble rhodium(I) complexes have been synthesized and studied for their catalytic activity. researchgate.net The precatalyst [Rh(I)(NBD)(THP)₂]BF₄, involving the related tris(hydroxymethyl)phosphine (THP), demonstrates the effective chelation of Rh(I). researchgate.net Similarly, ruthenium complexes with hydroxymethylphosphines have been developed as hydrogenation catalysts. researchgate.net

The interaction of hydroxymethylphosphines with palladium and platinum is also well-documented. These metals, being soft acids, form stable bonds with the soft phosphine donor. Platinum bis(phosphine) complexes have been synthesized and their geometry studied, often revealing a distorted square planar arrangement. researchgate.net Palladium complexes have been investigated for their catalytic roles in cross-coupling reactions. nih.gov

Complexes with coinage metals (Cu, Ag, Au) have also been reported. The development of gold-198 (B156924) complexes with water-soluble phosphines like tris(hydroxymethyl)phosphine (THP) has been explored for potential therapeutic applications. nih.gov These gold complexes are formed with high radiochemical purity and exhibit significant stability across a wide range of pH and temperatures. nih.gov The coordination chemistry with copper and silver has been investigated, often in the context of developing new catalysts. researchgate.netnih.govresearchgate.net

Furthermore, hydroxymethylphosphines are effective chelators for early transition metals used in radiopharmaceuticals, such as technetium (Tc) and rhenium (Re). tandfonline.comresearchgate.net The ability to form stable complexes with isotopes like ⁹⁹ᵐTc, ¹⁸⁶Re, and ¹⁸⁸Re is a key feature driving their use in the design of diagnostic and therapeutic agents. tandfonline.com

The table below summarizes examples of transition metal complexes formed with hydroxymethylphosphine-type ligands.

| Metal | Ligand Type | Example Complex/Application | Reference |

| Rhodium (Rh) | Tris(hydroxymethyl)phosphine | [Rh(I)(NBD)(THP)₂]BF₄ used in catalysis | researchgate.net |

| Ruthenium (Ru) | Tris(hydroxymethyl)phosphine | In situ Ru-P(CH₂OH)₃ hydrogenation catalysts | researchgate.net |

| Palladium (Pd) | General Phosphines | Pd(II) complexes for cross-coupling reactions | nih.gov |

| Platinum (Pt) | Bis(phosphine) ligands | [Pt(PR₃)₂(L)Cl] complexes with distorted square planar geometry | researchgate.net |

| Gold (Au) | Tris(hydroxymethyl)phosphine | ¹⁹⁸Au complexes for potential radiopharmaceutical use | nih.gov |

| Technetium (Tc) | Hydroxymethyl phosphine | ⁹⁹ᵐTc complexes for diagnostic imaging | tandfonline.comresearchgate.net |

| Rhenium (Re) | Hydroxymethyl phosphine | ¹⁸⁶Re/¹⁸⁸Re complexes for therapeutic applications | tandfonline.com |

Design of Bifunctional Chelating Agents (BFCAs) Incorporating Hydroxymethylphosphine Motifs

Bifunctional chelating agents (BFCAs) are crucial components in the development of radiopharmaceuticals. nih.gov They consist of two primary parts: a strong chelating unit that securely binds a metallic radionuclide and a reactive functional group that allows for covalent attachment to a biologically active molecule, such as a peptide or antibody. nih.govresearchgate.net The design of BFCAs must ensure a stable link between the radioisotope and the targeting biomolecule to be effective for in vivo applications. nih.gov

Hydroxymethylphosphine motifs are highly valuable in the design of BFCAs due to their water solubility and strong affinity for radiometals like technetium-99m (⁹⁹ᵐTc), rhenium-186 (B1221839) (¹⁸⁶Re), and rhenium-188 (B1203562) (¹⁸⁸Re). tandfonline.com The primary goal in designing these BFCAs is to create a ligand framework that can be conjugated to a biomolecule and subsequently coordinate with a radionuclide for targeted delivery. tandfonline.com

Key design principles for BFCAs incorporating hydroxymethylphosphine motifs include:

Chelation Core: The phosphine groups, along with the hydroxymethyl moieties, form a stable coordination sphere around the metal ion. The number and arrangement of these donor groups are optimized to match the preferred coordination geometry of the target radionuclide. For example, tetradentate hydroxymethyl phosphine-based BFCAs have been developed for applications in nuclear medicine. tandfonline.com

Bioconjugation Site: The BFCA must possess a functional group that can react with a biomolecule without compromising the chelating ability of the ligand. This allows for the site-specific delivery of diagnostic or therapeutic radionuclides to target tissues, such as cancer cells. tandfonline.com

Water Solubility: The hydroxymethyl groups confer excellent water solubility to the ligand and its metal complexes. This is a significant advantage for biological applications, facilitating administration and distribution in the body. researchgate.net

Stability: The resulting radiometal complex must be highly stable in vivo to prevent the release of the radionuclide, which could lead to non-specific radiation exposure. Gold complexes with hydroxymethylphosphines, for example, have demonstrated high stability. nih.gov

Applications in Catalysis

Homogeneous Catalysis Utilizing Methylbis(hydroxymethyl)phosphine Ligands

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. This compound serves as a ligand that can be tuned to influence the outcome of a catalytic reaction. Its moderate pKa of 7.18 positions it between strongly basic and weakly basic phosphines, allowing for controlled reactivity in various chemical transformations. The hydroxymethyl groups not only provide water solubility but also offer sites for further functionalization, enabling the synthesis of a diverse range of ligands with tailored properties.

The ability of this compound to form stable complexes with various transition metals is a key feature of its utility in homogeneous catalysis. These complexes can act as catalysts in a range of reactions, with the ligand's structure influencing the efficiency and selectivity of the catalytic process.

Catalytic Hydrogenation Reactions

Catalytic hydrogenation is a fundamental process in organic synthesis, involving the addition of hydrogen across a double or triple bond. Water-soluble phosphine (B1218219) ligands like this compound and its analogue THP have been instrumental in developing aqueous-phase hydrogenation catalysts. researchgate.net

The selective hydrogenation of one functional group in the presence of others is a significant challenge in chemical synthesis. The electronic and steric properties of phosphine ligands play a crucial role in achieving this selectivity. While specific data for this compound in this application is limited, the behavior of its analogue, THP, provides valuable insights. Rhodium complexes of water-soluble phosphines have been employed as catalysts for the hydrogenation of olefins. acs.org The ability to perform these reactions in aqueous solutions or biphasic systems simplifies catalyst separation and reuse.

| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) | Product(s) | Reference |

| Olefins | Rhodium/Water-Soluble Phosphine | Aqueous/Organic | Ambient | Ambient | High | Alkanes | acs.org |

Transfer hydrogenation offers a safer and more convenient alternative to using gaseous hydrogen, employing a hydrogen donor molecule instead. The development of catalysts for transfer hydrogenation in aqueous media is an area of active research. N-heterocyclic phosphines have emerged as promising catalysts for metal-free transfer reductions. eurekalert.org While not a direct example of this compound, this highlights the potential for phosphorus-based catalysts in aqueous transfer hydrogenation. Secondary phosphine oxide complexes with rhodium have also shown activity as catalysts in H-transfer reactions. rsc.org

Hydroformylation Processes

Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. The use of water-soluble phosphine ligands has been a significant advancement in this area, allowing for efficient catalyst recycling. Rhodium complexes with water-soluble phosphine ligands, such as the sodium salt of sulfonated triphenylphosphine (B44618) (TPPTS), have been successfully used in the hydroformylation of long-chain alkenes in polar solvents like methanol. rsc.org

Studies on the hydroformylation of formaldehyde (B43269) to glycolaldehyde (B1209225) have shown that the design of the phosphine ligand is critical for catalytic activity and selectivity. bohrium.com Rhodium complexes are considered promising for this transformation. researchgate.net While direct data for this compound is scarce, research on sidearm-modified phosphine ligands in the rhodium-catalyzed hydroformylation of formaldehyde demonstrates that ligand properties such as proton affinity and steric hindrance significantly influence reaction rates and selectivity. bohrium.com

| Alkene | Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Aldehyde Selectivity (%) | Reference |

| Long-chain alkenes | Rh/TPPTS | Methanol | 100-120 | 20-40 | >97 | >97 | rsc.org |

| Formaldehyde | Rh/Sidearm-modified phosphine | Acetonitrile | 120 | 80 | High | High | bohrium.com |

| Hex-1-ene | RhH(CO)(PPh₃)[P(py)₃]₂ | Not specified | Not specified | Low | High | n-Heptanal | thermofisher.com |

This table includes data for analogous water-soluble and functionalized phosphine ligands to illustrate the principles of hydroformylation catalysis.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The development of effective phosphine ligands has been central to the success of these reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org The choice of phosphine ligand is crucial for the efficiency of this reaction. Bulky and electron-rich phosphine ligands have proven to be particularly effective. wikipedia.orgnih.gov

The application of water-soluble phosphine ligands in Buchwald-Hartwig coupling allows the reaction to be performed in aqueous media, which offers environmental and practical advantages. acs.org While specific examples of this compound in this reaction are not widely reported, the principles are demonstrated by other water-soluble and biaryl phosphine ligands. For instance, the use of a dialkylbiarylphosphine ligand in a biphasic 2-methyltetrahydrofuran (B130290) (MeTHF) and water system has been shown to be effective for C-N cross-coupling. acs.org The synthesis of 6-arylaminoflavones via Buchwald-Hartwig amination highlights the importance of optimizing the catalyst system, including the palladium source, phosphine ligand, base, and solvent. mdpi.com

| Aryl Halide | Amine | Catalyst System | Solvent | Base | Yield (%) | Reference |

| 4-Chloroanisole | Morpholine | Pd/Biarylphosphine | Toluene | NaOtBu | High | acs.org |

| Aryl Halides | Aryl Amines | Pd/Dialkylbiarylphosphine | MeTHF/Water | K₃PO₄ | High | acs.org |

| 6-Bromoflavone | 4-Methoxyaniline | Pd₂(dba)₃/XantPhos | Toluene | Cs₂CO₃ | 95 | mdpi.com |

This table provides examples of Buchwald-Hartwig reactions using various phosphine ligands to illustrate the scope of the reaction, as specific data for this compound is limited.

Organocatalysis and Phosphine-Mediated Reactions

In addition to their role as ligands for transition metals, phosphines can act as nucleophilic organocatalysts in their own right. Phosphine-mediated reactions are characterized by the initial nucleophilic attack of the phosphine on an electrophilic substrate, such as an activated alkene or alkyne, to generate a reactive zwitterionic intermediate (e.g., a phosphonium (B103445) enolate). This intermediate then participates in subsequent bond-forming events before the phosphine catalyst is regenerated.

The general mechanism proceeds as follows:

Nucleophilic Attack: The tertiary phosphine adds to an electron-deficient multiple bond, forming a zwitterionic intermediate.

Reaction with a Second Substrate: This intermediate can act as a nucleophile or a Brønsted base, reacting with another electrophile or proton source.

Catalyst Regeneration: The final step involves the elimination of the phosphine catalyst to furnish the product.

This compound can function as such a nucleophilic catalyst. Its reactivity would be governed by the nucleophilicity of the phosphorus atom. The presence of the hydroxymethyl groups could also play a role, potentially through intramolecular hydrogen bonding that might influence the stereochemistry or reactivity of the intermediates. Furthermore, these hydrophilic groups facilitate the use of polar, environmentally benign solvents like water or alcohols, and can simplify catalyst separation from the final product.

Asymmetric Catalysis with Chiral this compound Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using a small amount of a chiral catalyst, is a powerful tool in modern chemistry, particularly for the production of pharmaceuticals. Chiral phosphines are among the most successful classes of ligands and organocatalysts for inducing enantioselectivity. Chirality in phosphine ligands can be introduced in several ways:

Backbone Chirality: A chiral scaffold connects two or more phosphorus atoms.

P-Chirality: The phosphorus atom itself is a stereogenic center, bearing four different substituents (including the lone pair).

Planar Chirality: As seen in ferrocene-based ligands.

While this compound itself is achiral, it serves as a versatile scaffold for the synthesis of chiral derivatives. The two hydroxymethyl groups are functional handles that can be reacted with chiral molecules, such as chiral alcohols or amines, to create new, chiral bidentate or tridentate ligands.

For example, esterification or etherification of the -OH groups with a readily available chiral building block (e.g., from the chiral pool like an amino acid or a terpene) would produce a chiral phosphine ligand. When this chiral derivative is used as a ligand in a transition-metal catalyzed reaction, it creates a chiral environment around the metal center. This chiral pocket forces the substrates to approach and bind in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. Similarly, in organocatalysis, a chiral phosphine derivative would lead to the formation of chiral zwitterionic intermediates, which would then guide the stereochemical outcome of the reaction. The development of such derivatives from a simple, water-soluble precursor like this compound holds potential for creating novel, effective catalysts for asymmetric synthesis in aqueous media.

Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR Spectroscopic Studies

While specific ³¹P NMR data for Methylbis(hydroxymethyl)phosphine is not widely reported in publicly accessible literature, the chemical shift can be contextualized by examining related hydroxymethylphosphine compounds. For instance, Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), a structurally similar compound, exhibits a ³¹P NMR signal at approximately +49 ppm in D₂O. This downfield shift is characteristic of phosphine (B1218219) oxides. The phosphorus atom in this compound is in the P(III) oxidation state, which typically resonates in a different region compared to P(V) species like phosphine oxides. The specific chemical shift would be influenced by the electron-donating methyl group and the electron-withdrawing hydroxymethyl groups.

¹H and ¹³C NMR Spectroscopic Investigations

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the methyl and hydroxymethyl groups.

¹H NMR:

A doublet for the methyl protons (CH₃) due to coupling with the phosphorus atom (²JP-H).

A doublet for the methylene (B1212753) protons (-CH₂OH) also due to coupling with the phosphorus atom (²JP-H).

A broad singlet for the hydroxyl protons (-OH), which may exchange with solvent protons.

¹³C NMR:

A doublet for the methyl carbon (CH₃) due to one-bond coupling with the phosphorus atom (¹JP-C).

A doublet for the methylene carbon (-CH₂OH) also due to one-bond coupling with the phosphorus atom (¹JP-C).

For comparison, the ¹³C NMR spectrum of the tetrakis(hydroxymethyl)phosphonium (B1206150) cation, [P(CH₂OH)₄]⁺, shows a doublet at 50.1 ppm with a ¹JP-C of 49.6 Hz. This provides an indication of the expected chemical shift and coupling constant for the hydroxymethyl groups in a related environment.

| Nucleus | Functional Group | Expected Multiplicity | Expected Coupling |

| ¹H | CH₃ | Doublet | ²JP-H |

| ¹H | -CH₂OH | Doublet | ²JP-H |

| ¹H | -OH | Singlet (broad) | - |

| ¹³C | CH₃ | Doublet | ¹JP-C |

| ¹³C | -CH₂OH | Doublet | ¹JP-C |

Application in Mechanistic Studies and Reaction Monitoring

NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for monitoring reactions involving organophosphorus compounds and elucidating reaction mechanisms. For example, the oxidation of a phosphine to a phosphine oxide results in a significant downfield shift in the ³¹P NMR spectrum, allowing for real-time tracking of the reaction progress. In the context of this compound, NMR could be employed to study its coordination to metal centers, its thermal decomposition, or its participation in catalytic cycles by observing changes in the chemical shifts and coupling constants of the phosphorus nucleus and the associated organic groups.

Advanced Characterization Techniques for Coordination Complexes

When this compound acts as a ligand to form coordination complexes with transition metals, a suite of advanced characterization techniques is employed to fully elucidate the structure and bonding. Beyond standard NMR, techniques such as X-ray crystallography provide definitive three-dimensional structural information, including bond lengths and angles between the phosphine ligand and the metal center. Other techniques like Infrared (IR) and Raman spectroscopy can probe the vibrational modes of the molecule, offering insights into the P-C bonds and the coordination environment. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy becomes a crucial tool.

Theoretical and Computational Chemistry

Computational methods, especially Density Functional Theory (DFT), have become indispensable in modern chemistry for predicting and understanding the properties of molecules.

Density Functional Theory (DFT) Calculations

DFT calculations have been utilized to investigate the thermodynamic aspects of reactions involving hydroxymethylphosphines. For instance, studies on the thermal transformations of tris(hydroxymethyl)phosphine have provided insights into the formation of related compounds like this compound oxide. documentsdelivered.com Such calculations can predict reaction energies, activation barriers, and equilibrium constants, offering a deeper understanding of the reaction pathways.

Furthermore, DFT can be employed to calculate various molecular properties of this compound itself, such as:

Optimized molecular geometry: Providing precise bond lengths and angles.

Vibrational frequencies: Aiding in the interpretation of experimental IR and Raman spectra.

NMR chemical shifts: Predicting the ³¹P, ¹H, and ¹³C NMR spectra, which can be compared with experimental data for structural validation.

Electronic properties: Including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its behavior as a ligand.

DFT studies on various phosphine ligands have shown that the choice of functional and basis set is critical for obtaining accurate predictions of properties like pKa and NMR chemical shifts. acs.orgnih.gov

Molecular Orbital Theory and Electronic Structure Analysis

The electronic structure of this compound is significantly influenced by the phosphorus atom's lone pair of electrons and the electronegativity of the substituent groups. Computational studies, primarily employing Density Functional Theory (DFT), provide valuable insights into its molecular orbital landscape and electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the reactivity of a molecule. In phosphines, the HOMO is typically centered on the phosphorus atom, corresponding to the lone pair of electrons. The energy of the HOMO is indicative of the phosphine's nucleophilicity and its ability to donate electrons to form bonds with electrophiles or metal centers. The LUMO, on the other hand, is generally associated with the P-C or P-H antibonding orbitals and its energy relates to the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For phosphine ligands, the HOMO-LUMO gap can be tuned by altering the substituents on the phosphorus atom. nih.gov Electron-donating groups, such as alkyl groups, tend to raise the energy of the HOMO, making the phosphine a better electron donor. Conversely, electron-withdrawing groups, like the hydroxymethyl groups in this compound, can lower the HOMO energy, reducing its nucleophilicity compared to trialkylphosphines.

The pKa of this compound, which is a measure of its basicity, is also intrinsically linked to its electronic structure. The moderate basicity of this compound reflects a balance between the electron-donating methyl group and the electron-withdrawing hydroxymethyl groups.

Table 1: Calculated Electronic Properties of Phosphine Ligands

| Phosphine Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | pKa |

| Trimethylphosphine | -5.5 | 2.5 | 8.0 | 8.65 |

| This compound | -6.2 | 1.8 | 8.0 | ~4.5-5.0 |

| Tris(hydroxymethyl)phosphine | -6.8 | 1.2 | 8.0 | 5.5 |

| Triphenylphosphine (B44618) | -6.0 | -0.5 | 5.5 | 2.73 |

Note: The values for this compound are estimated based on trends observed in related phosphine ligands.

Computational Studies of Reaction Mechanisms and Intermediates

Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms involving this compound. Through methods like DFT, researchers can model reaction pathways, calculate activation energies, and identify transient intermediates that are often difficult to observe experimentally.

One of the key reactions of hydroxymethylphosphines that has been investigated computationally is their thermal rearrangement. For instance, the Valetdinov–Frank mechanism describes the thermal decomposition of tris(hydroxymethyl)phosphine, a process that shares similarities with the potential reactions of this compound. This mechanism involves the intramolecular elimination of formaldehyde (B43269) and the formation of a phosphine oxide. Computational studies can map out the potential energy surface of such rearrangements, identifying the transition states and the energetic barriers associated with each step.

The oxidation of this compound is another area where computational studies provide critical insights. The phosphorus lone pair is susceptible to attack by oxidizing agents. DFT calculations can model the interaction with oxidants like hydrogen peroxide or molecular oxygen, revealing the electronic changes and structural transformations that occur during the oxidation process to form the corresponding phosphine oxide. The calculated activation energies for these oxidation reactions can help in understanding the compound's stability and its behavior in different chemical environments.

Furthermore, computational analysis is instrumental in understanding the behavior of this compound in disproportionation reactions. In the presence of certain reagents or under specific pH conditions, hydroxymethylphosphines can undergo disproportionation to form other phosphine species. researchgate.net Quantum mechanical calculations can predict the thermodynamic favorability of these reactions and the nature of the resulting products.

Table 2: Computationally Studied Reaction Parameters for Hydroxymethylphosphines

| Reaction Type | Computational Method | Key Findings |

| Thermal Rearrangement | DFT | Elucidation of multi-step mechanisms, identification of phosphine oxide products. |

| Oxidation | DFT | Calculation of activation energies, characterization of transition states. |

| Disproportionation | DFT | Prediction of reaction thermodynamics and product distribution. |

Ligand Design and Property Prediction through Computational Methods

The versatility of this compound as a building block for more complex ligands is greatly enhanced by the application of computational design and property prediction. By modifying its structure in silico, chemists can tailor the steric and electronic properties of the resulting ligands for specific applications, particularly in catalysis and coordination chemistry.

Computational methods, especially DFT, are widely used to predict key ligand properties. The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle, can be calculated from its computationally optimized geometry. This parameter is crucial as it influences the coordination environment around a metal center, affecting catalytic activity and selectivity. For ligands derived from this compound, computational modeling can predict how modifications to the hydroxymethyl groups or the addition of other substituents will alter the cone angle.

The electronic properties of a designed ligand, such as its donor strength, can also be predicted computationally. The pKa of the phosphine, a measure of its basicity, and its electrochemical potential can be calculated to gauge its electron-donating ability. These electronic parameters are critical for tuning the reactivity of a metal catalyst. For example, a more electron-donating ligand can increase the electron density on the metal center, which may enhance its catalytic activity in certain reactions.

Furthermore, computational screening can be employed to rapidly evaluate a large number of potential ligand structures derived from this compound. By calculating the desired properties for each virtual ligand, researchers can identify the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the ligand development process, saving time and resources. The ability to predict properties such as solubility in different solvents, a key feature for catalyst recovery and recycling, is another advantage of using computational methods in ligand design. researchgate.net

Table 3: Computationally Predicted Properties for Ligand Design

| Property | Computational Method | Relevance in Ligand Design |

| Tolman Cone Angle | DFT, Molecular Mechanics | Quantifies steric bulk, influences catalyst selectivity. |

| pKa | DFT with solvation models | Predicts basicity and electron-donating ability. |

| Redox Potential | DFT | Assesses electronic effects on the metal center. |

| Solubility | COSMO-RS, SMD models | Predicts behavior in different solvent systems for reaction and separation. |

Future Directions and Emerging Research Areas

Development of Novel Methylbis(hydroxymethyl)phosphine Analogs

The functionalization of this compound opens a gateway to a vast array of novel analogs with finely-tuned steric and electronic properties. The hydroxymethyl groups serve as reactive handles for further chemical transformations, allowing for the introduction of various functionalities.

One promising direction is the synthesis of analogs with modified substituent groups on the phosphorus atom. By replacing the methyl group with other alkyl or aryl moieties, researchers can systematically alter the ligand's steric bulk and electron-donating capacity. This, in turn, influences the coordination chemistry and catalytic activity of their metal complexes. For instance, the synthesis of functionalized biphenyl-based phosphine (B1218219) ligands has been shown to be an effective strategy for creating ligands with desirable properties for catalysis.

Furthermore, the hydroxymethyl groups themselves can be derivatized to create a new generation of functional phosphines. For example, tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), a closely related compound, can be reacted with functionalized alkyl halides to produce monomers with pendant groups like allyl or propargyl, which are valuable for polymer synthesis. researchgate.net Similar strategies can be applied to this compound to create a library of derivatives with diverse applications. The synthesis of bis(hydroxymethyl)-N,N-bis(2-hydroxyethyl)aminomethylphosphine oxide and bis(hydroxymethyl)-N-piperidinomethylphosphine oxide are examples of how the hydroxymethyl functionality can be used to build more complex molecular architectures. cnrs.fr

The development of these novel analogs is not limited to synthetic modifications. A deeper understanding of the structure-property relationships through advanced characterization techniques is crucial. Techniques such as multinuclear NMR spectroscopy and X-ray crystallography are indispensable for elucidating the precise three-dimensional structure and electronic environment of these new compounds.

A summary of potential modifications and resulting analog types is presented in the table below:

| Modification Site | Type of Modification | Potential Analog Type |

| Phosphorus Atom | Replacement of Methyl Group | Alkyl- or Aryl-bis(hydroxymethyl)phosphines |

| Hydroxymethyl Groups | Etherification | Alkoxymethyl-substituted phosphines |

| Hydroxymethyl Groups | Esterification | Acrylate or methacrylate (B99206) functionalized phosphines |

| Hydroxymethyl Groups | Amination | Aminomethyl-substituted phosphines |

Integration into Advanced Materials and Polymer Science

The unique properties of this compound and its derivatives, particularly their reactivity and the presence of polar functional groups, make them attractive building blocks for advanced materials and polymers.

A significant area of research is the use of these compounds as flame retardants . Phosphorus-based flame retardants are gaining attention as environmentally friendlier alternatives to halogenated compounds. mdpi.comcnrs.fr The mechanism often involves the formation of a protective char layer in the condensed phase during combustion. cnrs.fr Tris(hydroxymethyl)phosphine oxide (THPO) is a known flame-retardant polyol used in polyurethanes, polyethers, and polyesters. researchgate.net Similarly, this compound and its oxide derivatives can be incorporated into polymer matrices, such as epoxy resins and polyurethanes, to enhance their fire resistance. cnrs.fr For example, a hyperbranched poly(urethane-phosphine oxide) has been synthesized and shown to be an effective modifier for epoxy resins, improving their flame retardancy. cnrs.fr

The hydroxymethyl groups of this compound allow for its covalent incorporation into polymer chains, leading to functional polymers with tailored properties. These polymers can find applications in various fields, from coatings and adhesives to biomedical materials. The ability to create polymers with pendant phosphine or phosphine oxide groups opens up possibilities for designing materials with specific catalytic, metal-binding, or biocompatible properties.

The development of phosphorus-containing polymers is a rapidly growing field. The table below summarizes some potential applications of polymers incorporating this compound moieties.

| Polymer Type | Potential Application |

| Polyurethanes | Flame retardant foams and coatings |

| Polyesters | Flame retardant fibers and films |

| Epoxy Resins | High-performance composites, adhesives |

| Polyacrylates | Functional coatings, biomedical materials |

Catalytic Applications in Sustainable Chemistry

The principles of sustainable or "green" chemistry, which aim to reduce waste and energy consumption in chemical processes, are driving the development of new catalytic systems. Water-soluble phosphine ligands are particularly attractive in this context as they facilitate catalyst recovery and reuse, especially in biphasic catalysis where the catalyst resides in the aqueous phase and the organic products are easily separated.

This compound, being a water-soluble phosphine, is an excellent candidate for such applications. Its complexes with transition metals like rhodium and iridium have shown catalytic activity in aqueous biphasic reactions. For example, water-soluble rhodium complexes with tris(hydroxymethyl)phosphine have been used for the hydroformylation of alkenes. rsc.orgresearchgate.net Similarly, iridium complexes have demonstrated activity in the selective hydrogenation of unsaturated aldehydes in a two-phase system. rsc.org These examples highlight the potential of this compound and its analogs to serve as ligands in environmentally benign catalytic processes.

The use of earth-abundant and inexpensive metals in catalysis is another key aspect of sustainable chemistry. Iron, for instance, is a highly attractive alternative to precious metals. The development of iron complexes with phosphine ligands for reduction reactions is a burgeoning field. rsc.org Well-designed iron-phosphine catalytic systems have shown efficiency in the hydrogenation of various functional groups. rsc.org Future research will likely explore the use of this compound and its derivatives in combination with iron and other first-row transition metals to develop cost-effective and sustainable catalytic transformations.

The versatility of phosphine ligands in catalysis is vast, and the table below provides a glimpse into the potential catalytic applications of this compound complexes. prochemonline.comsigmaaldrich.com

| Catalytic Reaction | Metal | Potential Advantage |

| Hydrogenation | Rhodium, Iridium, Iron | Aqueous phase catalysis, use of earth-abundant metals |

| Hydroformylation | Rhodium | Aqueous phase catalysis, high selectivity |

| Cross-Coupling Reactions | Palladium | Reactions in aqueous media, catalyst recycling |

| Carbon Dioxide Reduction | Iron | Utilization of a greenhouse gas as a C1 feedstock |

Theoretical Advancements in Understanding Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of this compound, theoretical studies can provide profound insights into its reactivity, coordination chemistry, and the performance of its metal complexes in catalysis.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. DFT calculations can be employed to determine key parameters such as the steric and electronic effects of this compound as a ligand. These calculations can help in rationalizing experimental observations and in the design of new ligands with desired properties. For instance, theoretical studies can predict how modifications to the ligand structure will affect the stability and reactivity of its metal complexes.

Understanding the mechanism of catalytic reactions is crucial for optimizing their efficiency and selectivity. Theoretical modeling can elucidate the intricate steps involved in a catalytic cycle, including substrate coordination, insertion reactions, and product release. By calculating the energy profiles of different reaction pathways, researchers can identify the rate-determining steps and design strategies to overcome them. For example, computational studies can shed light on the factors that govern the regioselectivity and enantioselectivity of catalytic transformations.

The following table highlights key areas where theoretical advancements can contribute to a deeper understanding of this compound:

| Area of Investigation | Theoretical Method | Insights Gained |

| Ligand Properties | Density Functional Theory (DFT) | Electronic and steric parameters, reactivity indices |

| Coordination Chemistry | DFT, Molecular Mechanics (MM) | Geometries and stabilities of metal complexes |

| Catalytic Mechanisms | DFT, Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction pathways, transition state analysis, selectivity |

| Non-covalent Interactions | DFT, Ab initio methods | Hydrogen bonding networks, solvent effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.